2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide is an organic compound with a complex structure that includes benzyloxy, methyl, and phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy group, followed by the introduction of the N-methyl group and the phenylsulfanyl group. The final step involves the formation of the prop-2-enamide structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is essential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzyloxy and phenylsulfanyl derivatives, such as:
- N-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide
- 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamine .
Uniqueness
What sets 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
90461-25-9 |
---|---|
Molekularformel |
C17H17NO2S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-methyl-2-phenylmethoxy-3-phenylsulfanylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2S/c1-18-17(19)16(13-21-15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
VYKMFCKBVVVUTF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=CSC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.